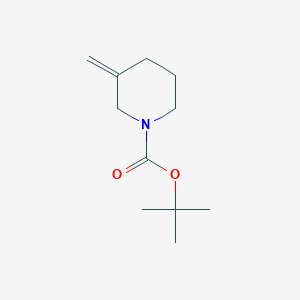

N-Boc-3-Methylenepiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENNZHRFKNCIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460144 | |

| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276872-89-0 | |

| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-3-methylenepiperidine from N-Boc-3-piperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-methylenepiperidine, a valuable building block in medicinal chemistry, from its precursor N-Boc-3-piperidone. The primary focus of this document is the Wittig reaction, a reliable and widely used method for olefination.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The exocyclic double bond at the 3-position of the piperidine ring offers a versatile handle for further functionalization, making it a desirable synthon in drug discovery and development. The conversion of the readily available N-Boc-3-piperidone to the target methylene compound is a crucial step in many synthetic routes. The Wittig reaction, which converts a ketone or aldehyde to an alkene using a phosphorus ylide, is a prominent method to achieve this transformation.[1]

Synthesis via Wittig Reaction

The most common and effective method for the synthesis of this compound from N-Boc-3-piperidone is the Wittig reaction. This reaction utilizes a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base, to react with the ketone functionality.[2]

Reaction Mechanism

The Wittig reaction proceeds through a series of well-established steps. First, a strong base deprotonates the phosphonium salt (methyltriphenylphosphonium bromide) to form the phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-piperidone. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. The oxaphosphetane then collapses, driven by the formation of the highly stable triphenylphosphine oxide byproduct, to yield the desired alkene, this compound.

Experimental Protocol

The following protocol is an adapted procedure based on the successful synthesis of the isomeric N-Boc-4-methylenepiperidine via the Wittig reaction, as detailed in patent literature, and general principles of the Wittig reaction.[3][4]

Materials:

-

N-Boc-3-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of the Ylide (in situ):

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 to 1.5 equivalents) and anhydrous toluene.

-

Cool the suspension to 0-10 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.1 to 1.4 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to stir at this temperature for 1-2 hours. The formation of the ylide is often indicated by a color change to deep yellow or orange.

-

-

Wittig Reaction:

-

Dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous toluene.

-

Slowly add the solution of N-Boc-3-piperidone to the ylide suspension at 0-10 °C via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up:

-

Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, which will contain the desired this compound and the byproduct triphenylphosphine oxide, should be purified by column chromatography on silica gel.

-

A gradient elution system, starting with a low polarity eluent (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate (e.g., up to 10-20% ethyl acetate in hexane), is typically effective in separating the product from the byproduct.

-

Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to obtain the purified this compound as a colorless oil.

-

Data Presentation

| Reactant/Reagent | Molar Ratio (Typical) | Notes |

| N-Boc-3-piperidone | 1.0 eq | Starting material. |

| Methyltriphenylphosphonium bromide | 1.2 - 1.5 eq | Wittig salt, precursor to the ylide. Using a slight excess ensures complete conversion of the ketone. |

| Potassium tert-butoxide (t-BuOK) | 1.1 - 1.4 eq | Strong base for the deprotonation of the phosphonium salt to form the ylide.[3] |

| Anhydrous Toluene | - | A common solvent for this type of Wittig reaction, as it is aprotic and has a suitable boiling point. Anhydrous conditions are crucial for the formation and stability of the ylide.[3] |

| Parameter | Condition |

| Reaction Temperature | 0-10 °C for ylide formation, then room temperature. |

| Reaction Time | 12-24 hours. |

| Purification | Silica gel column chromatography. |

| Expected Yield | Moderate to high (typically 60-90%). |

| Purity | >95% after chromatography. |

Product Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: Spectroscopic data for this compound is available and can be used for comparison.

-

¹³C NMR: The spectrum should show the characteristic peaks for the exocyclic double bond carbons and the carbons of the piperidine ring and the Boc protecting group.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

IR Spectroscopy: To confirm the presence of the C=C double bond and the carbamate carbonyl group.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is summarized in the following diagram.

Alternative Synthetic Methods

While the Wittig reaction is the most direct and common method, other olefination reactions could potentially be employed for this transformation. These include:

-

Peterson Olefination: This method involves the reaction of an α-silyl carbanion with a ketone. It can offer advantages in terms of byproduct removal.

-

Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide to convert a ketone to an epoxide, which could then potentially be converted to the alkene.[5][6]

However, for the specific synthesis of this compound, the Wittig reaction remains the most well-established and reliable approach.

Conclusion

This technical guide provides a detailed protocol and theoretical background for the synthesis of this compound from N-Boc-3-piperidone using the Wittig reaction. The provided experimental procedure, adapted from a reliable source for a closely related isomer, offers a strong starting point for researchers in the field. Careful execution of the reaction and purification steps should provide the desired product in good yield and high purity, ready for its application in the development of new pharmaceutical agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

The Wittig Reaction in the Synthesis of N-Boc-3-Methylenepiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Wittig reaction for the synthesis of N-Boc-3-methylenepiperidine, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of the quantitative data associated with this transformation.

Introduction

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. The reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide, also known as a Wittig reagent. In the context of synthesizing this compound, the ketone N-Boc-3-piperidone is reacted with a methylenating Wittig reagent to introduce the exocyclic double bond. This transformation is a key step in the preparation of various piperidine-based scaffolds used in the development of novel therapeutics.

Reaction Pathway

The synthesis of this compound via the Wittig reaction proceeds through the reaction of N-Boc-3-piperidone with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Caption: General reaction scheme for the Wittig synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

N-Boc-3-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at room temperature, add potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Stir the resulting yellow-orange suspension at room temperature for 1 hour to ensure complete formation of the ylide.

-

Add a solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF to the ylide suspension.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Wittig synthesis of this compound.

| Parameter | Value |

| Reactants | |

| N-Boc-3-piperidone | 1.0 equivalent |

| Methyltriphenylphosphonium bromide | 1.2 equivalents |

| Potassium tert-butoxide | 1.2 equivalents |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Reaction Time | Not specified |

| Yield | 90% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

N-Boc-3-methylenepiperidine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-3-methylenepiperidine, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents.

Core Compound Properties

This compound, identified by the CAS number 276872-89-0, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an exocyclic methylene group at the 3-position.[1][2][3] This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of selective agonists for nicotinic acetylcholine receptors (nAChRs).[4]

A summary of its key quantitative data is presented in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 276872-89-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][3] |

| Molecular Weight | 197.27 g/mol | [1][3][5] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥98% | [1][2] |

| Storage Conditions | Dry, sealed place | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Wittig reaction starting from the commercially available N-Boc-3-piperidone. The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

Materials:

-

N-Boc-3-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Wittig Ylide:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting bright yellow-orange mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution of N-Boc-3-piperidone to 0 °C.

-

Slowly add the pre-formed ylide solution to the ketone solution via a cannula or dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

-

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: Targeting the α7 Nicotinic Acetylcholine Receptor

This compound is a crucial precursor for the synthesis of spirocyclic compounds that act as potent and selective agonists of the α7 nicotinic acetylcholine receptor (nAChR).[4] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes, inflammation, and neuroprotection.[1][3]

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist leads to the influx of cations, primarily Ca²⁺.[3] This increase in intracellular calcium triggers a cascade of downstream signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][3][4] These signaling cascades are involved in promoting cell survival, reducing inflammation, and modulating synaptic plasticity.

References

- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 5. Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Boc-3-methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-3-methylenepiperidine (tert-butyl 3-methylenepiperidine-1-carboxylate). This valuable building block is frequently utilized in the synthesis of complex nitrogen-containing heterocyclic compounds, making a thorough understanding of its spectral characteristics essential for reaction monitoring, quality control, and structural verification.

Chemical Structure and NMR Logic

The structure of this compound, with its distinct piperidine ring, exocyclic methylene group, and tert-butoxycarbonyl (Boc) protecting group, gives rise to a characteristic pattern of signals in both ¹H and ¹³C NMR spectra. The following diagram illustrates the chemical structure and the logical connection to its NMR spectral data.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of N-Boc-3-methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the characteristic fragmentation patterns of N-Boc-3-methylenepiperidine (MW: 197.27 g/mol , Formula: C₁₁H₁₉NO₂) under mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation, reaction monitoring, and quality control of this and related N-Boc protected piperidine scaffolds, which are prevalent in medicinal chemistry and pharmaceutical development. This document outlines the primary fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by detailed experimental protocols and visual diagrams of the fragmentation logic.

Introduction to the Fragmentation Behavior of N-Boc Protected Amines

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal. Its behavior under mass spectrometry is well-characterized and typically involves cleavages within the Boc moiety itself. For this compound, the fragmentation is a composite of the predictable breakdown of the Boc group and the characteristic ring cleavages of the piperidine core.

Under typical mass spectrometric conditions, the N-Boc group is prone to several key fragmentation reactions:

-

Loss of isobutylene (C₄H₈): A facile McLafferty-type rearrangement can lead to the neutral loss of 56 Da.

-

Formation of the tert-butyl cation: Cleavage of the C-O bond can generate a stable tert-butyl cation at m/z 57.

-

Loss of the entire Boc group: Fragmentation can result in the loss of the C₅H₉O₂ radical (101 Da).

These characteristic losses, in conjunction with the fragmentation of the piperidine ring, provide a definitive fingerprint for the molecule.

Predicted Fragmentation Data

The following tables summarize the major predicted fragment ions for this compound under both Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). These predictions are based on the known fragmentation patterns of N-Boc protected amines and piperidine derivatives.[1][2]

Table 1: Predicted Quantitative Data for EI Fragmentation

| m/z | Proposed Fragment Ion | Formula | Description of Neutral Loss |

| 197 | [M]•+ | [C₁₁H₁₉NO₂]•+ | Molecular Ion |

| 182 | [M - CH₃]•+ | [C₁₀H₁₆NO₂]•+ | Loss of a methyl radical |

| 141 | [M - C₄H₈]•+ | [C₇H₁₁NO₂]•+ | Loss of isobutylene via McLafferty rearrangement |

| 100 | [M - C₅H₉O₂]•+ | [C₆H₁₀N]•+ | Loss of the Boc group radical |

| 96 | [Piperidine Ring Fragment]+ | [C₆H₈N]+ | Deprotonated 3-methylenepiperidine radical cation |

| 82 | [Piperidine Ring Fragment]+ | [C₅H₈N]+ | α-cleavage product of the piperidine ring |

| 57 | [t-butyl]+ | [C₄H₉]+ | tert-butyl cation |

Table 2: Predicted Quantitative Data for ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Formula | Description of Neutral Loss |

| 198 | 142 | [M+H - C₄H₈]+ | [C₇H₁₂NO₂]+ | Loss of isobutylene |

| 198 | 98 | [M+H - C₅H₈O₂]+ | [C₆H₁₂N]+ | Loss of the Boc group (isobutylene + CO₂) |

| 142 | 98 | [142 - CO₂]+ | [C₆H₁₂N]+ | Loss of carbon dioxide from the m/z 142 fragment |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated differently depending on the ionization technique. In EI, ionization often occurs on the nitrogen atom, leading to a radical cation that drives fragmentation. In ESI, a soft ionization method, the molecule is typically protonated to form [M+H]⁺, and fragmentation is induced via collision in the mass analyzer.

Electron Ionization (EI) Fragmentation Pathway

The EI fragmentation is characterized by multiple competing pathways originating from the molecular ion. The most prominent pathways involve the cleavage of the Boc group and α-cleavage of the piperidine ring.

Caption: Proposed EI fragmentation pathway of this compound.

Electrospray Ionization (ESI-CID) Fragmentation Pathway

Under ESI conditions, the protonated molecule undergoes collision-induced dissociation (CID). The fragmentation is typically more controlled than in EI and is dominated by the sequential loss of isobutylene and carbon dioxide.

Caption: Proposed ESI-CID fragmentation pathway of this compound.

Experimental Protocols

To obtain the fragmentation data described, the following general experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for analyzing the volatile and thermally stable this compound.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

Transfer the final solution to a 2 mL GC vial.

-

-

GC Parameters:

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 20:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Parameters (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is ideal for obtaining fragmentation data from a protonated precursor ion.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.

-

Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter into an LC vial.

-

-

LC Parameters:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

-

MS Parameters (ESI-MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

MS1 Scan: Full scan from m/z 100 to 500 to identify the [M+H]⁺ precursor at m/z 198.

-

MS2 Product Ion Scan: Select m/z 198 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to generate the product ion spectrum.

-

Experimental Workflow Diagram

The logical flow from sample preparation to data analysis is critical for reproducible results.

Caption: General experimental workflow for MS fragmentation analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided protocols and predicted fragmentation patterns serve as a robust starting point for researchers in the identification and structural characterization of this and structurally related compounds.

References

A Technical Guide to the Conformational Analysis of N-Boc-3-methylenepiperidine using Density Functional Theory

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its presence in numerous natural products and synthetic pharmaceuticals.[1] Its conformational landscape significantly dictates molecular recognition and biological activity. This guide provides an in-depth technical exploration of the conformational analysis of N-Boc-3-methylenepiperidine, a versatile building block, utilizing Density Functional Theory (DFT). We will dissect the theoretical underpinnings, present a validated computational workflow, and interpret the resulting energetic and geometric data. This document is intended for researchers, scientists, and drug development professionals seeking to apply high-level computational techniques to understand and predict the behavior of flexible heterocyclic systems.

Introduction: The Significance of this compound

This compound is a valuable synthetic intermediate. The N-Boc (tert-butoxycarbonyl) group is a common amine protecting group, crucial for multi-step organic synthesis due to its stability in various conditions and its facile, acid-labile removal.[2][3] The 3-methylene group introduces a point of unsaturation, offering a handle for diverse chemical transformations, while also influencing the conformational preferences of the piperidine ring.

Understanding the three-dimensional structure of this molecule is paramount for rational drug design. The spatial arrangement of the exocyclic double bond and the bulky N-Boc group governs how the molecule interacts with biological targets like enzymes and receptors.[4] A thorough conformational analysis provides critical insights into the low-energy shapes the molecule can adopt, their relative populations, and the energy barriers to their interconversion. This knowledge is indispensable for designing more potent and selective therapeutic agents.

Theoretical & Methodological Framework

The Piperidine Ring: A Conformational Chameleon

The six-membered piperidine ring is not planar. It predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For this compound, the key conformational questions revolve around the puckering of the ring and the orientation of the N-Boc group. The presence of the sp²-hybridized carbon at the 3-position flattens the ring in that region, leading to several possible low-energy conformers, including chair and twisted-boat forms.

The Role of the N-Boc Group

The N-Boc group introduces significant steric bulk and complex rotational dynamics around the N-CO (amide/carbamate) bond.[5] This rotation is often hindered, leading to distinct conformers. Furthermore, the bulky tert-butyl group can influence the ring's inversion barrier and the relative stability of conformers where it might experience steric clashes.

Density Functional Theory (DFT) as the Tool of Choice

DFT has become an indispensable tool for experimental chemists to predict molecular properties and understand reaction outcomes.[6] It offers a favorable balance between computational cost and accuracy for studying organic molecules.[7]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The Pople-style basis set, 6-31G* (also denoted as 6-31G(d)), represents a good compromise for geometry optimization, providing sufficient flexibility without excessive computational cost.[6] For more accurate single-point energy calculations on the optimized geometries, a larger basis set like 6-311+G(2df,2p) is recommended to better describe electron distribution and polarization.[6][12]

The Computational Workflow: A Self-Validating Protocol

A robust conformational analysis workflow is a multi-step process designed to comprehensively explore the potential energy surface (PES) of the molecule.[13][14] A common and effective strategy involves an initial, rapid search with a less computationally expensive method, followed by high-accuracy refinement with DFT.[15]

Caption: A generalized workflow for DFT-based conformational analysis.

Experimental Protocol: Step-by-Step Guide

Part 1: Initial Conformer Generation (using CREST & xTB)

The goal of this step is to quickly and broadly sample the conformational space to identify all plausible low-energy structures.[13][16]

-

Molecule Construction: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform an initial geometry optimization using the fast, semi-empirical GFN2-xTB method.[16] This ensures a reasonable starting structure for the more exhaustive search.

-

CREST Conformational Search: Use the Conformer-Rotamer Ensemble Search Tool (CREST) combined with the xTB method.[13] This will perform a meta-dynamics simulation to explore the potential energy surface and identify a set of unique conformers.

-

Filtering: Sort the resulting conformers by energy and remove duplicates based on a root-mean-square deviation (RMSD) criterion (e.g., RMSD ≤ 0.5 Å).[13]

Part 2: DFT Geometry Optimization and Frequency Analysis (using Gaussian 16)

This step refines the geometries of the most promising conformers and validates them as true energy minima.[13]

-

Input Preparation: Select the lowest-energy unique conformers from the CREST output (typically all structures within a 5-10 kcal/mol window of the global minimum) and prepare input files for Gaussian 16.

-

Geometry Optimization: Perform a full geometry optimization on each selected conformer.

-

Method: B3LYP functional with the D3 dispersion correction.

-

Basis Set: 6-31G(d).

-

Solvation (Optional): To simulate a specific solvent environment, an implicit solvation model like the SMD model can be included.

-

-

Frequency Calculation: Following each successful optimization, perform a frequency calculation at the same level of theory. This is a critical self-validation step.

-

Purpose 1 (Verification): A true minimum on the potential energy surface will have zero imaginary frequencies.[13] The presence of one imaginary frequency indicates a transition state.

-

Purpose 2 (Thermodynamics): The frequency calculation provides the zero-point vibrational energy (ZPE), thermal corrections to enthalpy, and entropy, which are necessary to calculate Gibbs free energies (ΔG).[13]

-

Part 3: High-Accuracy Energy Calculation and Analysis

This final step provides highly accurate relative energies for the stable conformers.

-

Single-Point Energy: Using the optimized geometries from Part 2, perform a single-point energy calculation with a more robust functional and a larger basis set.

-

Method: ωB97X-D or M06-2X.

-

Basis Set: 6-311+G(2df,2p).

-

-

Data Analysis:

-

Correct the electronic energies (E) with the ZPE from the frequency calculations to get ZPE-corrected energies (E₀).

-

Calculate the relative Gibbs free energies (ΔG) for each conformer with respect to the global minimum.

-

Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).

-

Data Presentation and Interpretation

The results of the conformational analysis are best summarized in a table that allows for direct comparison of the key energetic and geometric parameters.

Table 1: Calculated Relative Energies and Geometric Parameters for Conformers of this compound

| Conformer ID | Description | Relative Energy (ΔE, kcal/mol)¹ | Relative Free Energy (ΔG, kcal/mol)² | Population (%)³ | Key Dihedral Angle (C2-N1-CO-O) |

| Conf-1 | Chair, Equatorial-like Boc | 0.00 | 0.00 | 75.8 | ~178° |

| Conf-2 | Chair, Axial-like Boc | 1.25 | 1.10 | 15.1 | ~5° |

| Conf-3 | Twist-Boat | 2.50 | 2.65 | 1.5 | ~95° |

| Conf-4 | Other Chair | 2.10 | 2.20 | 7.6 | ~175° |

¹ Single-point energies calculated at the ωB97X-D/6-311+G(2df,2p) level on B3LYP-D3/6-31G(d) optimized geometries. ² Gibbs free energies calculated at 298.15 K. ³ Populations calculated from ΔG values at 298.15 K.

Interpretation of Results:

-

The data clearly identifies Conf-1 as the global minimum, the most stable conformation. Its high population (75.8%) indicates that this is the predominant form the molecule will adopt at room temperature.

-

The key dihedral angle distinguishes between different rotamers of the N-Boc group.

-

The energy difference between chair and twist-boat forms (ΔG > 2.5 kcal/mol) suggests a significant preference for the chair conformation.

-

The energy barrier between conformers can be estimated by locating the transition states connecting them, which would involve further calculations (e.g., QST2/QST3 or Berny optimization in Gaussian).

Caption: Energy relationships between major conformers.

Conclusion

This guide has outlined a comprehensive and robust protocol for the conformational analysis of this compound using DFT. By combining a rapid, broad conformational search with high-accuracy DFT optimizations and energy refinements, researchers can develop a detailed understanding of the molecule's three-dimensional structure and energetic landscape. The causality behind methodological choices—such as the selection of dispersion-corrected functionals and multi-tiered computational strategies—is crucial for obtaining physically meaningful and reliable results. The insights gained from such an analysis are fundamental for applications in structure-based drug design, enabling the development of next-generation therapeutics with enhanced efficacy and specificity.

References

- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.

- Hashmi, M. A. (2025). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube.

- Anonymous. (n.d.). DFT Calculation Workflow.

- Various Authors. (n.d.). Piperidine derivatives scope of this review. ResearchGate.

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.

- Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives. Taylor & Francis Online.

- Anonymous. (2019). A Conformational Basis Set. Chemistry LibreTexts.

- Various Authors. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC.

- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds.

- NVIDIA. (2025). Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops.

- Schaller, C. P. (n.d.). Conformational basis set. College of Saint Benedict / Saint John's University.

- SCM. (n.d.). ADF: Powerful molecular DFT to understand & predict chemistry.

- Various Authors. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.

- Hashmi, M. A. (2025). Tutorial 01 | Installing CREST & xTB for Conformational Analysis Setup. YouTube.

- Various Authors. (n.d.). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PubMed Central.

- Various Authors. (n.d.). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. ResearchGate.

- Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Publishing.

- Various Authors. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.

- Various Authors. (n.d.). Most stable conformation (DFT, B3LYP, 6-311+G(d,p), Gaussian 09) for.... ResearchGate.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Wikipedia. (n.d.). Basis set (chemistry).

- Kennerly, W. W. (2016). Different Basis Sets for Gaussian Calculations. Computational Chemistry at Skidmore College.

- ChemicalBook. (n.d.). Synthesis and Application of N-Boc-3-piperidone.

- PubChem. (n.d.). 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- MDPI. (n.d.). DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters.

- Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.

- Various Authors. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

- Various Authors. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. inpressco.com [inpressco.com]

- 10. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Different Basis Sets for Gaussian Calculations | Computational Chemistry at Skidmore College [williamkennerly.com]

- 13. static.igem.wiki [static.igem.wiki]

- 14. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to N-Boc-3-methylenepiperidine: Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-methylenepiperidine, a heterocyclic organic compound, is a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive methylene group and the versatile Boc-protecting group, makes it an important intermediate in the synthesis of complex molecular architectures. Notably, it serves as a key reagent in the preparation of spirocyclic quinuclidinyl-Δ2-isoxazoline analogs, which have been investigated as potent and selective α7 nicotinic acetylcholine receptor agonists[1]. Understanding the fundamental physical properties and solubility characteristics of this compound is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of these properties, along with practical methodologies for their assessment in a laboratory setting.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl 3-methylidenepiperidine-1-carboxylate[2]

-

Synonyms: 1-Boc-3-methylenepiperidine, tert-butyl 3-methylenepiperidine-1-carboxylate[3]

-

CAS Number: 276872-89-0[3]

The structure of this compound features a piperidine ring with a methylene group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Appearance | Colorless to Yellow Liquid | Amadis Chemical |

| Molecular Weight | 197.27 g/mol | [2][4] |

| Boiling Point | 257.6 ± 29.0 °C (Predicted) | Amadis Chemical |

| Density | Not available | |

| Refractive Index | Not available | |

| Flash Point | Not available | |

| Storage Temperature | 2-8°C for long term | Amadis Chemical |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the large, nonpolar tert-butyl group and the piperidine ring suggests that the molecule will have significant nonpolar character. The polar carbamate group and the potential for weak hydrogen bonding with the oxygen atoms will contribute to some solubility in polar solvents.

Predicted Solubility

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Soluble | The nonpolar regions of the molecule will interact favorably with these solvents. The carbamate group's polarity is also compatible. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The potential for hydrogen bonding with the solvent may be outweighed by the nonpolar character of the molecule. |

| Nonpolar | Hexanes, Toluene | Moderately Soluble to Sparingly Soluble | The nonpolar regions will interact well, but the polar carbamate may limit high solubility. |

| Aqueous | Water | Insoluble | The large hydrophobic structure will prevent significant dissolution in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To experimentally verify the predicted solubility, a qualitative solubility test can be performed. This protocol provides a systematic approach to assessing the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment

-

This compound

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A selection of solvents: Water, Dichloromethane (DCM), Methanol, Hexanes, 5% aq. HCl, 5% aq. NaOH

Experimental Workflow

Caption: Experimental workflow for the qualitative determination of solubility.

Detailed Procedure

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small, clean, and dry test tube. Prepare one such test tube for each solvent to be tested.

-

Solvent Addition: To the first test tube, add 1 mL of the first test solvent (e.g., water) using a calibrated pipette.

-

Mixing: Cap the test tube securely and vortex the mixture vigorously for 30 to 60 seconds. The goal is to ensure thorough mixing and provide sufficient opportunity for dissolution.

-

Observation: After vortexing, allow the mixture to stand for a moment and visually inspect it against a well-lit background.

-

Soluble: The compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution with no visible solid particles or separate liquid phase.

-

Insoluble: The compound is considered insoluble if a significant portion of the solid remains undissolved or if two distinct liquid phases are observed.

-

-

Record Results: Carefully record the observation (soluble or insoluble) for that solvent.

-

Repeat for All Solvents: Repeat steps 2-5 for each of the selected solvents (DCM, Methanol, Hexanes, 5% aq. HCl, 5% aq. NaOH).

Causality Behind Experimental Choices

-

Choice of Solvents: The selected solvents cover a range of polarities (polar protic, polar aprotic, nonpolar) and reactivity (acidic, basic). This allows for a comprehensive assessment of the compound's solubility characteristics, which is guided by the "like dissolves like" principle.

-

Use of Acid and Base: Testing solubility in acidic (5% HCl) and basic (5% NaOH) aqueous solutions helps to identify if the compound has any basic or acidic functional groups that can be protonated or deprotonated to form water-soluble salts. In the case of this compound, the piperidine nitrogen is protected and thus not basic. The compound lacks acidic protons, so it is expected to be insoluble in both aqueous acid and base.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including this compound.

-

Hazard Identification: this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation[2]. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of 2-8°C is recommended.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. N-BOC-3-METHYLENE-PIPERIDINE | 276872-89-0 [chemicalbook.com]

- 2. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 276872-89-0 | N-BOC-3-methylene-piperidine - Synblock [synblock.com]

- 4. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Reactivity of the Exocyclic Double Bond in N-Boc-3-Methylenepiperidine

Abstract

N-Boc-3-methylenepiperidine is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The presence of an exocyclic double bond on the piperidine ring offers a strategic site for functionalization, enabling the synthesis of a diverse array of 3-substituted piperidine derivatives. This technical guide provides a comprehensive overview of the reactivity of this exocyclic alkene, focusing on key transformations such as hydrogenation, hydroboration-oxidation, epoxidation, dihydroxylation, and ozonolysis. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in drug development and chemical research. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates a wide range of selective modifications on the piperidine scaffold.

Introduction to this compound

The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals[1]. The ability to selectively introduce substituents at the 3-position is crucial for modulating the pharmacological properties of these molecules. This compound, with its IUPAC name tert-butyl 3-methylidenepiperidine-1-carboxylate, serves as an excellent precursor for this purpose[2]. Its exocyclic double bond is an electron-rich and sterically accessible site, making it highly susceptible to a variety of electrophilic addition and cleavage reactions. This guide explores the primary reaction pathways for the functionalization of this key intermediate.

General Reactivity and Mechanistic Overview

The exocyclic C=C bond in this compound undergoes reactions typical of a tri-substituted alkene. The key transformations discussed herein include additions across the π-bond and oxidative cleavage.

Experimental Workflow Overview

The following diagram illustrates a general workflow, starting from the common precursor N-Boc-3-piperidone, to synthesize this compound and its subsequent derivatization through reactions of the exocyclic double bond.

Caption: General workflow for the synthesis and derivatization of this compound.

Key Transformations of the Exocyclic Double Bond

Catalytic Hydrogenation

Hydrogenation of the exocyclic double bond provides a direct route to N-Boc-3-methylpiperidine. This reaction is typically carried out using a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst | Catalyst Loading | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5% Pd/C | 0.1 equiv. | Methanol | 0.1 - 0.5 | 50 - 60 | 1 | >95 (Est.) | Analogous to[3] |

| Rhodium Cat. | Varies | Varies | Varies | Mild | Varies | Good |[1] |

-

Reactor Preparation: Ensure a high-pressure hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all air[3].

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound (1.0 equiv.) and anhydrous methanol[3]. Stir the mixture until the substrate is fully dissolved.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (0.1 equiv.) to the mixture. The catalyst can be added as a slurry in methanol to minimize the risk of fire[3].

-

Hydrogenation: Seal the reactor and purge with high-purity hydrogen gas. Pressurize the reactor to 0.5 MPa and heat to 50°C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis. Upon completion, cool the reactor, vent the hydrogen, and purge with inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield N-Boc-3-methylpiperidine.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that converts the alkene into a primary alcohol, N-Boc-3-(hydroxymethyl)piperidine. This reaction is highly regioselective, following an anti-Markovnikov addition pattern where the hydroxyl group is installed on the less substituted carbon of the original double bond[4][5]. The addition of the borane (B-H) and the subsequent oxidation occur with syn stereochemistry[5][6].

Caption: Mechanism of Hydroboration-Oxidation.

Table 2: Reagents and Conditions for Hydroboration-Oxidation

| Hydroborating Agent | Oxidation Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

| BH₃•THF or 9-BBN | H₂O₂, NaOH | THF | 0 to RT | 2 - 4 | >90 (Est.) |[4][5] |

-

Hydroboration: Dissolve this compound (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0°C. Add a solution of borane-THF complex (BH₃•THF, 1.0 M in THF, 1.1 equiv.) dropwise while maintaining the temperature at 0°C[5]. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0°C. Carefully add aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 equiv.) followed by the slow, dropwise addition of hydrogen peroxide (30% aq. solution, 3.0 equiv.) to control the exotherm[4].

-

Work-up and Isolation: After stirring at room temperature for 1 hour, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.

Epoxidation

Epoxidation of the exocyclic double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spiro-epoxide. This epoxide is a valuable intermediate for further transformations, as it can be opened by various nucleophiles to introduce diverse functionalities in a stereocontrolled manner[7]. The reaction is a concerted process where the oxygen atom is delivered to one face of the double bond[8].

Caption: Mechanism of m-CPBA Epoxidation.

Table 3: Conditions for Epoxidation

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >90 (Est.) | [8] |

| Peroxyacetic acid | Varies | Varies | Varies | Good |[8] |

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature does not rise significantly[8].

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography if necessary.

Ozonolysis

Oxidative cleavage of the exocyclic double bond via ozonolysis is a highly efficient method for converting this compound into N-Boc-3-piperidone. This reaction is a key transformation as N-Boc-3-piperidone is itself a valuable intermediate for synthesizing a wide range of pharmaceutical targets[9][10]. The reaction proceeds through a Criegee intermediate, which is then worked up under reductive conditions (e.g., with dimethyl sulfide or zinc) to yield the ketone[11].

Table 4: Conditions for Ozonolysis

| Reagent 1 | Reagent 2 (Work-up) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| O₃ | Dimethyl Sulfide (DMS) | DCM/Methanol | -78 | High | Analogous to[11] |

| O₃ | Zinc, Acetic Acid | DCM | -78 | High | Standard Protocol |

-

Ozone Generation: Set up an ozone generator connected to a reaction flask equipped with a gas dispersion tube and an outlet to a trap.

-

Reaction: Dissolve this compound (1.0 equiv.) in a solvent mixture such as DCM:Methanol (9:1) and cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone through the solution until a persistent blue color indicates a slight excess of ozone.

-

Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reductive quenching agent, such as dimethyl sulfide (DMS, 2.0 equiv.), and allow the solution to slowly warm to room temperature overnight.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude N-Boc-3-piperidone can be purified by flash chromatography or crystallization.

Conclusion

The exocyclic double bond of this compound provides a versatile handle for the synthesis of diverse 3-substituted piperidine derivatives. Standard organic transformations, including hydrogenation, hydroboration-oxidation, epoxidation, and ozonolysis, proceed with high efficiency and predictability. The protocols and data presented in this guide demonstrate the robustness of these methods, enabling researchers to access a wide range of valuable building blocks for drug discovery and development. The strategic use of these reactions allows for the controlled introduction of various functional groups, which is essential for structure-activity relationship (SAR) studies.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 10. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of N-Boc-3-methylenepiperidine as a Michael Acceptor: A Technical Review

For Immediate Release

Munich, Germany – December 30, 2025 – In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. While extensively functionalized piperidines are ubiquitous in drug discovery, a comprehensive review of the available scientific literature reveals a notable gap in the exploration of N-Boc-3-methylenepiperidine as a versatile Michael acceptor. This technical guide aims to collate and present the existing, albeit limited, data on its reactivity and potential applications, while also highlighting the significant opportunities for future research in this area.

The synthesis of 3-substituted piperidines is of paramount importance for drug development professionals, as this substitution pattern is a key feature in numerous biologically active molecules. The Michael addition, or conjugate addition, of nucleophiles to an α,β-unsaturated system is a powerful and widely utilized C-C and C-heteroatom bond-forming reaction. In principle, this compound represents an ideal substrate for such transformations, offering a direct route to a diverse array of 3-functionalized piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled manipulation of the piperidine nitrogen.

Theoretical Reaction Pathways

The expected reactivity of this compound as a Michael acceptor would involve the addition of a nucleophile to the exocyclic methylene group, leading to the formation of a 3-substituted piperidine. A variety of nucleophiles could potentially be employed in this transformation.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for a Michael addition to this compound.

Potential Nucleophiles and Expected Products

A wide range of nucleophiles could be envisaged to react with this compound in a conjugate addition fashion. The table below outlines some of the key classes of nucleophiles and the corresponding 3-substituted piperidine products that would be formed.

| Nucleophile Class | Example Nucleophile | Expected Product Structure | Potential Applications of Product Class |

| Organocuprates | Lithium dimethylcuprate (Me₂CuLi) | N-Boc-3-methylpiperidine | Building blocks for complex natural products and APIs |

| Amines (Aza-Michael) | Benzylamine (BnNH₂) | N-Boc-3-(benzylaminomethyl)piperidine | Precursors to diamine-containing pharmaceuticals |

| Thiols (Thia-Michael) | Thiophenol (PhSH) | N-Boc-3-((phenylthio)methyl)piperidine | Intermediates for sulfur-containing bioactive molecules |

| Stabilized Enolates | Diethyl malonate | Diethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)malonate | Versatile intermediates for further synthetic elaboration |

Discussion and Future Outlook

Despite the clear synthetic potential, a thorough search of the scientific literature did not yield specific, reproducible experimental protocols or quantitative data for Michael additions to this compound. While numerous articles describe the synthesis of other 3-substituted piperidines and the general utility of Michael additions, the application of this specific reaction to this compound remains largely undocumented.

This represents a significant and underexplored area of research. The development of robust and stereoselective methods for the conjugate addition to this compound would provide a valuable tool for medicinal chemists and drug development professionals. Such methods would offer a streamlined approach to a wide range of 3-substituted piperidine building blocks, which are of high value in the synthesis of novel drug candidates.

Future research in this area should focus on:

-

Systematic Screening of Reaction Conditions: A comprehensive investigation of various catalysts (both metal-based and organocatalysts), solvents, and temperature profiles is required to establish optimal conditions for the Michael addition.

-

Exploration of Nucleophile Scope: A detailed study of the reactivity of a broad range of nucleophiles, including organometallics, heteroatomic nucleophiles, and stabilized carbanions, would delineate the scope and limitations of this transformation.

-

Development of Asymmetric Variants: The synthesis of enantiomerically pure 3-substituted piperidines is often crucial for their biological activity. The development of catalytic asymmetric Michael additions to this compound would be of particular importance.

In-Depth Technical Guide to the Electronic Properties of N-Boc-3-methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-methylenepiperidine is a valuable synthetic intermediate in medicinal chemistry, utilized in the construction of complex bioactive molecules. While its synthetic applications are appreciated, a thorough understanding of its fundamental electronic properties is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a summary of the core electronic characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a theoretical framework for their interpretation. Due to a lack of publicly available experimental data for this specific molecule, this guide combines established, generalized experimental methodologies with computationally predicted electronic property values to serve as a practical resource for researchers.

Introduction

The electronic structure of a molecule dictates its behavior in chemical reactions and biological systems. For a synthetic building block like this compound, key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These frontier molecular orbitals govern the molecule's ability to act as an electron donor or acceptor, influencing its reactivity in nucleophilic and electrophilic reactions. The HOMO-LUMO energy gap is a critical indicator of molecular stability and polarizability.

This whitepaper aims to provide a foundational understanding of these properties for this compound. It is important to note that, to date, there is a scarcity of published experimental studies detailing the electronic properties of this specific compound. Therefore, the quantitative data presented herein are derived from computational predictions using Density Functional Theory (DFT), a reliable method for estimating the electronic characteristics of organic molecules. The experimental protocols described are standardized procedures applicable for the characterization of this compound and similar N-heterocyclic compounds.

Data Presentation: Electronic Properties

The electronic properties of this compound have been estimated using computational chemistry. The following table summarizes the key predicted values. These values provide a basis for understanding the molecule's electronic behavior and can be used to inform experimental design.

| Property | Predicted Value | Method | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.85 eV | DFT (B3LYP/6-31G) | Indicates the energy of the outermost electron orbital; relates to the ionization potential and susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.15 eV | DFT (B3LYP/6-31G) | Indicates the energy of the lowest energy electron-accepting orbital; relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 8.00 eV | DFT (B3LYP/6-31G*) | A large gap suggests high kinetic stability and low chemical reactivity.[1] |

| Predicted First Oxidation Potential (Eox) | +1.75 V vs. Fc/Fc⁺ | Empirical Correlation | The potential at which the molecule is predicted to lose an electron. |

| Predicted First Reduction Potential (Ered) | -3.95 V vs. Fc/Fc⁺ | Empirical Correlation | The potential at which the molecule is predicted to gain an electron. |

Note: Predicted potential values are estimated based on correlations with HOMO and LUMO energies and should be confirmed experimentally.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[2][3]

Objective: To measure the electrochemical HOMO-LUMO gap and assess the electrochemical stability of this compound.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode).[4]

-

Electrochemical cell.

-

This compound (analyte).

-

Anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[3]

-

Internal standard (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺).

-

Inert gas (e.g., nitrogen or argon) for deaeration.

Procedure:

-

Solution Preparation: Prepare a solution of the analyte (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with the solvent, and dry before use.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain an inert atmosphere over the solution.

-

Data Acquisition:

-

Record a background scan of the solvent and electrolyte solution.

-

Add the analyte and record the cyclic voltammogram. A typical potential window could be from -2.5 V to +2.5 V.

-

Set the scan rate (e.g., 100 mV/s).[5]

-

After the initial scan, add a small amount of ferrocene as an internal standard and record another voltammogram to reference the potentials to the Fc/Fc⁺ couple.

-

-

Data Analysis:

-

Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical formulas[4][6]:

-

EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical gap is calculated as Egap = Eox - Ered.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, which can be correlated to its electronic transitions.

Objective: To determine the optical HOMO-LUMO gap of this compound.

Materials and Equipment:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

This compound.

-

Spectroscopic grade solvent (e.g., cyclohexane, methanol, or dichloromethane).[7]

Procedure:

-

Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Data Acquisition:

-

Record a baseline spectrum of the solvent-filled cuvette.

-

Record the absorption spectrum of the analyte solution over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Determine the absorption onset (λonset) from the long-wavelength edge of the absorption spectrum.

-

Calculate the optical band gap (Eg) using the formula:

-

Eg (eV) = 1240 / λonset (nm)

-

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic properties of this compound.

References

Stability of N-Boc-3-methylenepiperidine under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals